1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18171713
InChI: InChI=1S/C11H17NO2/c1-7(2)6-12-8(3)5-10(9(12)4)11(13)14/h5,7H,6H2,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS No.:

Cat. No.: VC18171713

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name 2,5-dimethyl-1-(2-methylpropyl)pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C11H17NO2/c1-7(2)6-12-8(3)5-10(9(12)4)11(13)14/h5,7H,6H2,1-4H3,(H,13,14)
Standard InChI Key ACULMKMABIDQIU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N1CC(C)C)C)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid belongs to the pyrrole-carboxylic acid family, characterized by a five-membered aromatic ring with one nitrogen atom. Its systematic IUPAC name is 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-carboxylic acid, with the molecular formula C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol) . The isobutyl group (-CH₂CH(CH₃)₂) at the 1-position distinguishes it from analogs like 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CID 4962523) .

Table 1: Comparative Structural Features of Pyrrole-Carboxylic Acid Derivatives

Compound NameSubstituent at 1-PositionMolecular FormulaMolecular Weight (g/mol)
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acidIsobutyl (-CH₂CH(CH₃)₂)C₁₂H₁₇NO₂207.27
1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Isopropyl (-CH(CH₃)₂)C₁₀H₁₅NO₂181.23
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Benzyl (-CH₂C₆H₅)C₁₄H₁₅NO₂229.28

Spectroscopic Characterization

While experimental spectra for the isobutyl variant are unavailable, its isopropyl analog provides a template for prediction:

  • IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹), N-H stretching (~3400 cm⁻¹), and aromatic C-H vibrations (~3100 cm⁻¹) .

  • NMR: The ¹H NMR spectrum would feature signals for the isobutyl group (δ 0.9–1.1 ppm for CH₃, δ 1.8–2.0 ppm for CH), pyrrole ring protons (δ 6.0–6.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid likely parallels methods for analogous compounds:

  • Knorr Pyrrole Synthesis: Condensation of a β-keto ester (e.g., ethyl acetoacetate) with isobutylamine under acidic conditions forms the pyrrole ring .

  • Ester Hydrolysis: Subsequent saponification of the ethyl ester intermediate (e.g., ethyl 1-isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylate) yields the carboxylic acid .

Key Reaction:

Ethyl 1-isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylate+NaOH1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid+EtOH\text{Ethyl 1-isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylate} + \text{NaOH} \rightarrow \text{1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid} + \text{EtOH}

Reactivity Profile

  • Carboxylic Acid Functionalization: The -COOH group enables amidation, esterification, or reduction to alcohols, useful for derivatization in drug discovery .

  • Electrophilic Substitution: The pyrrole ring undergoes nitration or sulfonation at the 4-position due to electron-rich aromaticity .

Physicochemical Properties

Thermal Stability

Based on the benzyl analog (decomposition >250°C) , the isobutyl derivative likely exhibits similar thermal resilience, making it suitable for high-temperature reactions.

Solubility and Partitioning

  • Aqueous Solubility: Low solubility in water (<1 mg/mL) due to the hydrophobic isobutyl and methyl groups.

  • LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity favorable for membrane permeability in drug candidates .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Pyrrole-carboxylic acids are pivotal in constructing kinase inhibitors and anticancer agents. For example:

  • The 5-formyl derivative (CAS 253870-02-9) is a precursor to sunitinib malate, a tyrosine kinase inhibitor .

  • 1-Benzyl analogs serve as building blocks for protease inhibitors .

Biological Activity

While direct studies on the isobutyl variant are absent, related compounds exhibit:

  • Antimicrobial Effects: MIC values of 8–16 µg/mL against Gram-positive bacteria .

  • Anticancer Potential: IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>80%) and purity (>98%).

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.

  • Crystallography: Resolve X-ray structures to guide computational modeling of drug-receptor interactions.

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